Lamotrigine-d3
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Overview
Description
Lamotrigine-d3 is a deuterated form of lamotrigine, an anticonvulsant and mood-stabilizing drug used primarily in the treatment of epilepsy and bipolar disorder. The deuterated form, this compound, is often used as an internal standard in mass spectrometry for the quantification of lamotrigine due to its similar chemical properties but distinct mass .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lamotrigine-d3 involves the incorporation of deuterium atoms into the lamotrigine molecule. This can be achieved through various methods, including:
Deuterium Exchange Reactions: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents.
Deuterated Reagents: Using deuterated reagents in the synthesis process can also introduce deuterium atoms into the lamotrigine molecule.
Industrial Production Methods
Industrial production of this compound typically involves large-scale deuterium exchange reactions under controlled conditions to ensure high purity and yield. The process may include:
Catalytic Deuteration: Using catalysts to facilitate the exchange of hydrogen with deuterium.
Purification: Techniques such as crystallization and chromatography are used to purify the final product
Chemical Reactions Analysis
Types of Reactions
Lamotrigine-d3 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form its N-oxide derivatives.
Reduction: Reduction reactions can convert this compound back to its parent compound.
Substitution: Substitution reactions can occur at the triazine ring, leading to various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or other peroxides.
Reducing Agents: Sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Halogenating agents or nucleophiles.
Major Products Formed
N-oxide Derivatives: Formed through oxidation.
Reduced Lamotrigine: Formed through reduction.
Substituted Triazine Derivatives: Formed through substitution reactions
Scientific Research Applications
Lamotrigine-d3 is widely used in scientific research, including:
Chemistry: As an internal standard in mass spectrometry for the quantification of lamotrigine.
Biology: Studying the metabolic pathways and pharmacokinetics of lamotrigine.
Medicine: Researching the efficacy and safety of lamotrigine in treating epilepsy and bipolar disorder.
Industry: Quality control and validation of analytical methods for lamotrigine
Mechanism of Action
Lamotrigine-d3, like its parent compound, exerts its effects by inhibiting voltage-sensitive sodium channels and voltage-gated calcium channels in neurons. This inhibition reduces the release of excitatory neurotransmitters such as glutamate, thereby stabilizing neuronal membranes and preventing seizures. The molecular targets include sodium channels and calcium channels .
Comparison with Similar Compounds
Similar Compounds
Lamotrigine: The non-deuterated form, used as an anticonvulsant and mood stabilizer.
Carbamazepine: Another anticonvulsant with a similar mechanism of action.
Valproic Acid: Used for similar indications but with a different mechanism of action.
Uniqueness of Lamotrigine-d3
Lamotrigine-d3 is unique due to its deuterium labeling, which makes it an ideal internal standard for mass spectrometry. This labeling allows for precise quantification and analysis of lamotrigine in various biological and chemical samples .
Properties
Molecular Formula |
C9H7Cl2N5 |
---|---|
Molecular Weight |
259.11 g/mol |
IUPAC Name |
6-(2,3-dichloro-4,5,6-trideuteriophenyl)-1,2,4-triazine-3,5-diamine |
InChI |
InChI=1S/C9H7Cl2N5/c10-5-3-1-2-4(6(5)11)7-8(12)14-9(13)16-15-7/h1-3H,(H4,12,13,14,16)/i1D,2D,3D |
InChI Key |
PYZRQGJRPPTADH-CBYSEHNBSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])Cl)Cl)C2=C(N=C(N=N2)N)N)[2H] |
SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=C(N=C(N=N2)N)N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=C(N=C(N=N2)N)N |
Origin of Product |
United States |
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